Surgical Site Infection Prevention vs. Cefazolin in Cardiac Surgery: A Prospective Randomized Double-Blind Trial of 1,030 Patients
In a prospective, randomized, double-blind trial of 1,030 patients undergoing elective cardiothoracic surgery with median sternotomy, cefamandole demonstrated statistically significant superiority over cefazolin for surgical site infection (SSI) prevention. Cefazolin was significantly less effective than cefamandole at both the sternal site (1.8% vs. 0.4%, p < 0.05) and donor sites (1.3% vs. 0%, p < 0.02). Seven Staphylococcus aureus wound infections occurred in cefazolin recipients versus none in the cefamandole group (p < 0.01) [1]. This inferiority was attributed to cefazolin's greater susceptibility to hydrolysis by staphylococcal β-lactamase [2].
| Evidence Dimension | Sternal wound infection rate (% of patients) |
|---|---|
| Target Compound Data | 0.4% (1 infection among cefamandole recipients at sternal site) |
| Comparator Or Baseline | Cefazolin: 1.8% sternal infection rate; 1.3% donor site infection rate |
| Quantified Difference | 4.5-fold reduction in sternal infections (p < 0.05); 100% reduction at donor sites (p < 0.02); 0 vs. 7 S. aureus infections (p < 0.01) |
| Conditions | Prospective, randomized, double-blind trial; 1,030 patients; cardiothoracic surgery with median sternotomy; cefamandole vs. cefazolin ± gentamicin |
Why This Matters
For procurement decisions in hospital surgical prophylaxis protocols, cefamandole's 4.5-fold lower deep sternal infection rate versus cefazolin translates directly to reduced morbidity, repeat surgical interventions, and attributable healthcare costs.
- [1] Kaiser AB, Petracek MR, Lea JW 4th, et al. Efficacy of cefazolin, cefamandole, and gentamicin as prophylactic agents in cardiac surgery: results of a prospective, randomized, double-blind trial in 1030 patients. Ann Surg. 1987 Dec;206(6):791–797. View Source
- [2] Kernodle DS, Classen DC, Burke JP, Kaiser AB. Failure of cephalosporins to prevent Staphylococcus aureus surgical wound infections. JAMA. 1990;263(7):961–966. [Supporting evidence: cefazolin more susceptible to staphylococcal β-lactamase than cefamandole]. View Source
